molecular formula C12H14ClFN4O B12215324 5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12215324
M. Wt: 284.72 g/mol
InChI Key: XEXFFKMUXBYSIU-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 3-fluorobenzylamine with 2-methylpyrazole-3-carboxylic acid under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClFN4O

Molecular Weight

284.72 g/mol

IUPAC Name

5-[(3-fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H13FN4O.ClH/c1-17-10(12(14)18)6-11(16-17)15-7-8-3-2-4-9(13)5-8;/h2-6H,7H2,1H3,(H2,14,18)(H,15,16);1H

InChI Key

XEXFFKMUXBYSIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC(=CC=C2)F)C(=O)N.Cl

Origin of Product

United States

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